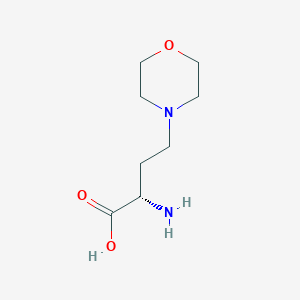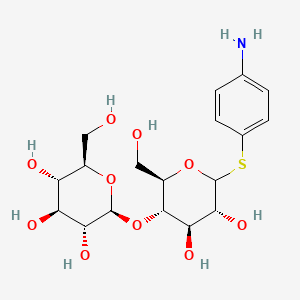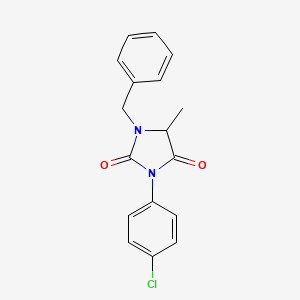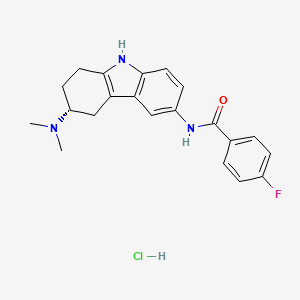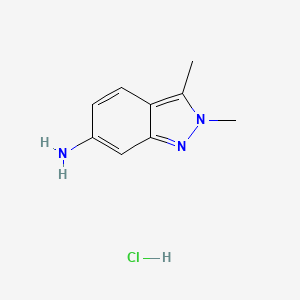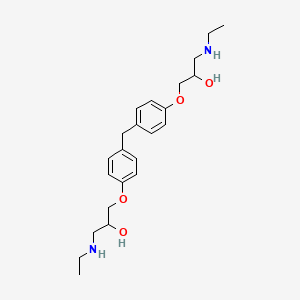
Bisoprolol EP Impurity C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol) involves several steps. One common synthetic route includes the reduction of a 1,3-diesters compound using sodium borohydride in methanol, followed by tosylation with para-toluene sulfonyl chloride and triethylamine in dichloromethane. The resulting compound is then reacted with isopropylamine to produce the desired product . This method is useful for generating related compounds and analogues of Bisoprolol .
Chemical Reactions Analysis
3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly involving the amino and hydroxyl groups.
Common reagents used in these reactions include sodium borohydride, para-toluene sulfonyl chloride, and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol) has several scientific research applications:
Biology: The compound’s structural properties make it useful for studying interactions with biological molecules.
Mechanism of Action
The mechanism of action of 3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol) involves its interaction with β-adrenergic receptors. As a related compound to Bisoprolol, it selectively blocks β1-adrenergic receptors, which are primarily located in the heart and kidneys . This blocking action inhibits the effects of endogenous catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure .
Comparison with Similar Compounds
3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol) can be compared with other similar compounds, such as:
3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino)propan-2-ol): This compound is another impurity in Bisoprolol synthesis and has similar structural properties.
3,3’-(((Oxybis(methylene))bis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino)propan-2-ol): Another related compound with slight variations in its structure.
The uniqueness of 3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol) lies in its specific structural configuration and its role as an impurity in the synthesis of Bisoprolol .
Properties
IUPAC Name |
1-(ethylamino)-3-[4-[[4-[3-(ethylamino)-2-hydroxypropoxy]phenyl]methyl]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4/c1-3-24-14-20(26)16-28-22-9-5-18(6-10-22)13-19-7-11-23(12-8-19)29-17-21(27)15-25-4-2/h5-12,20-21,24-27H,3-4,13-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEWDYCKMBVUTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(COC1=CC=C(C=C1)CC2=CC=C(C=C2)OCC(CNCC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
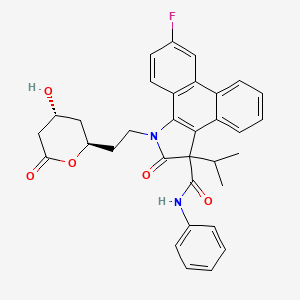
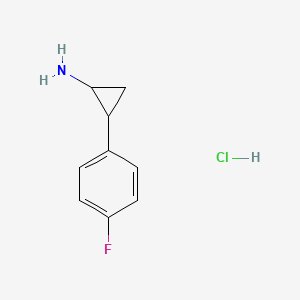
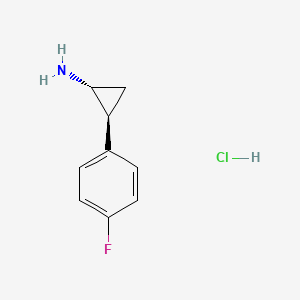
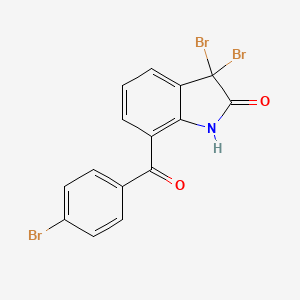
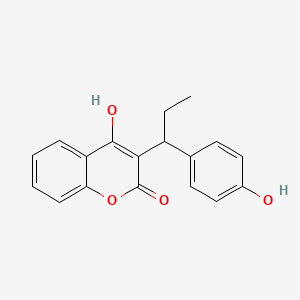
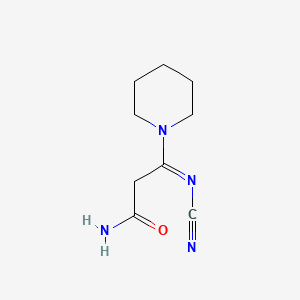
![(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B565967.png)
![Tetrazolo[1,5-a]pyridin-7-amine](/img/structure/B565968.png)
